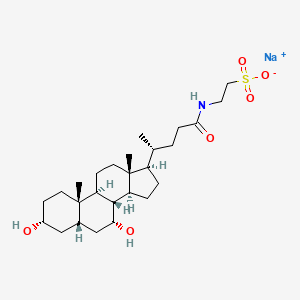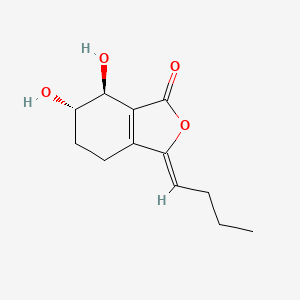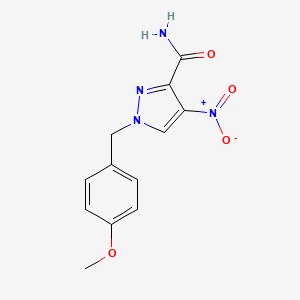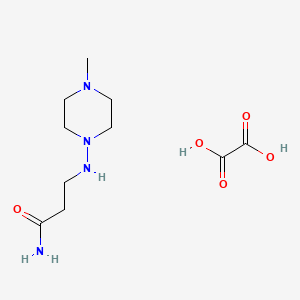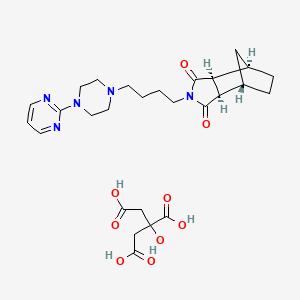
Tandospirone citrate
Übersicht
Beschreibung
Tandospirone citrate, also known as Sediel, is an anxiolytic and antidepressant medication used in Japan and China . It belongs to the azapirone class of drugs and is closely related to other azapirones like buspirone and gepirone . It is most commonly used as a treatment for anxiety and depressive disorders, such as generalized anxiety disorder and dysthymia respectively .
Synthesis Analysis
Tandospirone citrate can be synthesized by dissolving citric acid in acetone, then adding Tandospirone to the solution. The reaction is completed by heating and stirring, followed by cooling and filtration .Molecular Structure Analysis
Tandospirone citrate has a molecular formula of C27H37N5O9 . It has a molar mass of 575.611 Da and a monoisotopic mass of 575.259155 Da .Chemical Reactions Analysis
Tandospirone citrate is a potent and selective 5-HT1A receptor partial agonist . It has weak affinity for 5-HT2 receptors (5-HT2A, 5-HT2C) and almost none for other 5-HT1 receptors (5-HT1B, 5-HT1D) . It is relatively much less potent than buspirone at D2 receptors .Physical And Chemical Properties Analysis
Tandospirone citrate is classified as a Biopharmaceutics Classification System (BCS) class I drug, characterized by high solubility and permeability . The low absolute bioavailability of TDS may be attributed to its rapid metabolism .Wissenschaftliche Forschungsanwendungen
Treatment of Cerebellar Ataxia in Machado-Joseph Disease : Tandospirone has shown potential in treating cerebellar ataxia. A study reported its successful use in a patient with Machado‐Joseph disease, where it also alleviated leg pain, insomnia, anorexia, and depression (Takei et al., 2002).
Functional Dyspepsia Treatment : Tandospirone has been studied for its efficacy in treating symptoms of functional dyspepsia. A randomized controlled trial showed significant improvement in abdominal symptom scores with tandospirone compared to placebo (Miwa et al., 2009).
Neuroendocrine and PET Study : A study using positron emission tomography (PET) and neuroendocrine response assessed the effect of tandospirone on 5-HT1A receptor binding and found significant effects on growth hormone and body temperature, despite negligible effect on [11C]WAY 100635 binding (Nakayama et al., 2002).
Improving Anxiety in Temporomandibular Disorders : Tandospirone was found to decrease anxiety scores in patients with painful temporomandibular disorders (Kino et al., 2005).
Treatment in Alzheimer’s Disease Patients with Anxiety : A study on mild-to-moderate Alzheimer’s disease patients with anxiety symptoms showed that tandospirone significantly improved anxiety symptoms and attention (Liao et al., 2020).
Comparison with Alprazolam : A study comparing tandospirone with alprazolam (a benzodiazepine) in humans showed that tandospirone had a lower abuse liability and differed significantly in terms of subjective effects and performance measures (Evans et al., 1994).
Nervous Headache Treatment : Tandospirone Citrate Capsules combined with Oxycodone and Acetaminophen Tablets were found effective in easing pain and improving the therapeutic effect in the treatment of nervous headaches (Chu Xin-jua, 2015).
Treatment of Behavioral and Psychological Symptoms of Dementia : Tandospirone showed effectiveness in improving symptoms of behavioral and psychological disorders in dementia patients (Sato et al., 2007).
Wirkmechanismus
Tandospirone acts as a potent and selective 5-HT1A receptor partial agonist, with a Ki affinity value of 27 ± 5 nM . It has relatively weak affinity for the 5-HT2A, 5-HT2C, α1-adrenergic, α2-adrenergic, D1, and D2 receptors, and is essentially inactive at the 5-HT1B, 5-HT1D, β-adrenergic, and muscarinic acetylcholine receptors, serotonin transporter, and benzodiazepine allosteric site of the GABAA receptor .
Safety and Hazards
Tandospirone citrate should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors . Contact with skin and eyes should be avoided, and protective equipment should be worn when handling the substance . In case of accidental ingestion or contact, immediate medical attention is required .
Eigenschaften
IUPAC Name |
2-hydroxypropane-1,2,3-tricarboxylic acid;(1S,2R,6S,7R)-4-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-4-azatricyclo[5.2.1.02,6]decane-3,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N5O2.C6H8O7/c27-19-17-15-4-5-16(14-15)18(17)20(28)26(19)9-2-1-8-24-10-12-25(13-11-24)21-22-6-3-7-23-21;7-3(8)1-6(13,5(11)12)2-4(9)10/h3,6-7,15-18H,1-2,4-5,8-14H2;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t15-,16+,17+,18-; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMLGUJHNIWGCKM-DPFKZJTMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C3C2C(=O)N(C3=O)CCCCN4CCN(CC4)C5=NC=CC=N5.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2C[C@@H]1[C@H]3[C@@H]2C(=O)N(C3=O)CCCCN4CCN(CC4)C5=NC=CC=N5.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H37N5O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
575.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tandospirone citrate | |
CAS RN |
112457-95-1 | |
| Record name | 4,7-Methano-1H-isoindole-1,3(2H)-dione, hexahydro-2-[4-[4-(2-pyrimidinyl)-1-piperazinyl]butyl]-, (3aR,4S,7R,7aS)-rel-, 2-hydroxy-1,2,3-propanetricarboxylate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=112457-95-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tandospirone citrate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112457951 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TANDOSPIRONE CITRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0R8E9BWM4J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Amino-5-(3-methoxyphenyl)-1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B7944032.png)
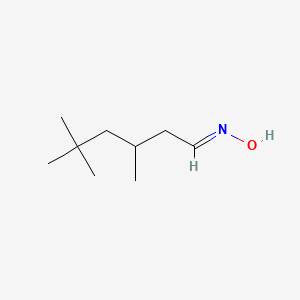

![tert-butyl N-[2-[[3-(4-chlorophenyl)-2-hydroxypropanoyl]amino]ethyl]carbamate](/img/structure/B7944051.png)
![Tert-butyl 2-methyl-5-(pyrrolidine-1-carbonyl)-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxylate](/img/structure/B7944058.png)



![Ethyl 5-bromo-7-methylimidazo-[1,2-a]pyridine-2-carboxylate](/img/structure/B7944084.png)
![[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-6-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-10-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-4-yl] propanoate](/img/structure/B7944101.png)
